Cas no 21235-63-2 (2-[2-(trifluoromethyl)phenyl]acetaldehyde)

2-[2-(Trifluoromethyl)phenyl]acetaldehyde is a fluorinated aromatic aldehyde with a molecular formula of C9H7F3O. This compound features a reactive aldehyde group adjacent to a trifluoromethyl-substituted phenyl ring, making it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group enhances its utility in nucleophilic addition reactions and as a precursor for pharmaceuticals, agrochemicals, and specialty materials. Its stability and well-defined reactivity profile allow for precise functionalization, enabling the synthesis of complex fluorinated molecules. The compound is typically handled under controlled conditions due to its sensitivity, ensuring consistent performance in synthetic applications.
2-[2-(trifluoromethyl)phenyl]acetaldehyde structure
21235-63-2 structure
Product Name:2-[2-(trifluoromethyl)phenyl]acetaldehyde
CAS No:21235-63-2
MF:C9H7F3O
MW:188.146493196487
MDL:MFCD08703369
CID:860495
Update Time:2026-04-29

2-[2-(trifluoromethyl)phenyl]acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(2-(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE
    • 2-[2-(trifluoromethyl)phenyl]acetaldehyde
    • (2-Trifluoromethyl-phenyl)-acetaldehyde
    • (2-TRIFLUOROMETHYLPHENYL)ACETALDEHYDE
    • 2-trifluoromethylphenylacetaldehyde
    • AB48487
    • AG-E-55714
    • AGN-PC-01MFEC
    • Benzeneacetaldehyde, 2-(trifluoromethyl)-
    • CTK4E6165
    • KB-220417
    • o-Trifluormethyl-phenylacetaldehyd
    • MDL: MFCD08703369
    • Inchi: InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2
    • InChI Key: YJFBOFNEYFSKQC-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CC=O)C(F)(F)F

Computed Properties

  • Exact Mass: 188.04491
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 17.07

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2-[2-(trifluoromethyl)phenyl]acetaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:21235-63-2)2-[2-(trifluoromethyl)phenyl]acetaldehyde
Order Number:A1078674
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:05
Price ($):376.0
Email:sales@amadischem.com

Additional information on 2-[2-(trifluoromethyl)phenyl]acetaldehyde

Chemical Compound CAS No. 21235-63-2: 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde

2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde, also known by its CAS number 21235-63-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl group attached to a phenyl ring and an acetaldehyde functional group. The presence of the trifluoromethyl group imparts distinct electronic and steric properties, making this compound highly valuable for both academic research and industrial applications.

The synthesis of 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde typically involves multi-step organic reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in constructing the carbon-carbon bonds required for this compound's formation.

In terms of physical properties, 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde exhibits a high boiling point due to the strong electron-withdrawing effect of the trifluoromethyl group, which enhances molecular stability. This property makes it suitable for high-temperature applications in polymer chemistry and as a precursor for advanced materials. Additionally, its solubility in organic solvents facilitates its use in solution-phase reactions, further broadening its applicability.

The chemical reactivity of 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde is another area of intense research interest. The acetaldehyde group is highly reactive, participating in various nucleophilic additions and condensation reactions. Recent studies have demonstrated its utility in the synthesis of heterocyclic compounds, which are crucial components in pharmaceuticals and agrochemicals. Moreover, the trifluoromethyl group's electron-withdrawing nature enhances the electrophilicity of the acetaldehyde carbon, making it an excellent substrate for enantioselective catalysis.

In the context of materials science, 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde has been employed as a building block for constructing advanced polymers and coatings with tailored properties. Its ability to undergo polymerization under mild conditions has led to its use in developing high-performance materials for aerospace and electronics industries. Furthermore, recent research has explored its potential as a monomer for bio-based polymers, aligning with global sustainability goals.

The application of CAS No. 21235-63-2 extends into the field of drug discovery as well. Its unique structure allows for the creation of bioactive molecules with potential therapeutic effects. For example, derivatives of this compound have shown promise in targeting specific enzymes involved in metabolic disorders and cancer progression. The trifluoromethyl group's stability under physiological conditions makes it an ideal substituent for drug candidates requiring long-term efficacy.

In conclusion, 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde, or CAS No. 21235-63- 63- 63- 63- 63- 63- 63- 63-, stands as a testament to the ingenuity of modern chemistry. Its diverse applications across multiple disciplines underscore its importance as a key intermediate in organic synthesis and materials development.

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Amadis Chemical Company Limited
(CAS:21235-63-2)2-[2-(trifluoromethyl)phenyl]acetaldehyde
A1078674
Purity:99%
Quantity:1g
Price ($):376.0
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